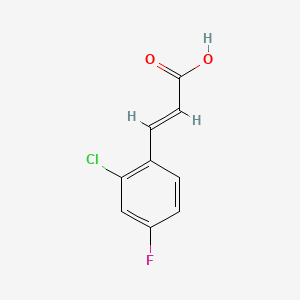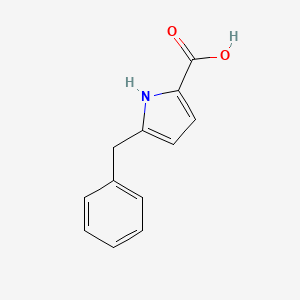![molecular formula C9H11NO3 B3034502 3-[(dimethylamino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 181277-21-4](/img/structure/B3034502.png)
3-[(dimethylamino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
Descripción general
Descripción
3-[(dimethylamino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione, also known as DMAMPD, is a cyclic organic compound with a broad range of applications in scientific research. It is a versatile molecule that can be used in various biochemical and physiological experiments. DMAMPD is a powerful and useful compound for research due to its unique properties, such as its ability to be used in a wide range of experiments, its low toxicity, and its ability to easily bind to various biomolecules.
Aplicaciones Científicas De Investigación
- Researchers have explored the synthesis of optically and redox-active polyenaminones using diamines and α,α’-bis[(dimethylamino)methylidene]cyclohexanediones . These polymers exhibit interesting properties due to their conjugated structures. They can find applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. The combination of optical and redox activity makes them promising materials for energy conversion and storage.
- Novel triarylamine derivatives with dimethylamino substituents have been synthesized and characterized for use in optoelectronic devices . Triarylamine-based compounds are commonly employed as hole-transport materials in organic solar cells and OLEDs. The presence of dimethylamino groups enhances their charge transport properties, making them suitable for efficient charge injection and transport.
- The synthesis of methylidene phthalide and subsequent polymerization yields (co)polymers in the form of absolutely colorless, optically transparent, and heat-resistant glasses . These materials could find applications in high-temperature environments, protective coatings, or as substrates for optical devices.
Polymer Chemistry and Optoelectronics
Optoelectronic Devices
Heat-Resistant Polymers and Glasses
Propiedades
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-6-methylpyran-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-8(11)7(5-10(2)3)9(12)13-6/h4-5H,1-3H3/b7-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXJAPKOLAKEEF-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN(C)C)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)/C(=C/N(C)C)/C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(dimethylamino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





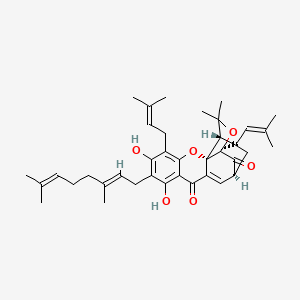

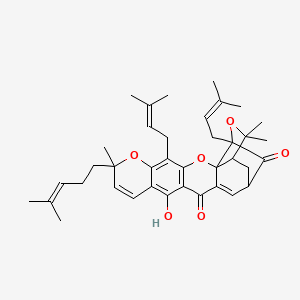
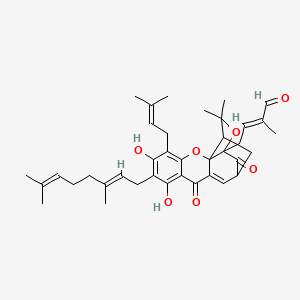
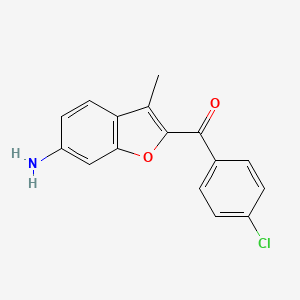
![3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B3034432.png)
